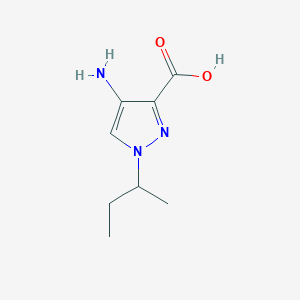

4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid

Description

4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a branched butan-2-yl substituent at the 1-position and functional groups (amino and carboxylic acid) at the 3- and 4-positions. The butan-2-yl group likely enhances lipophilicity, influencing solubility and bioavailability compared to other substituents .

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

4-amino-1-butan-2-ylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C8H13N3O2/c1-3-5(2)11-4-6(9)7(10-11)8(12)13/h4-5H,3,9H2,1-2H3,(H,12,13) |

InChI Key |

LWYVNNWQXAMQJD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C=C(C(=N1)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Synthesis via Hydrazine and β-Diketone Cyclization

One common approach involves reacting hydrazine derivatives with β-diketones or β-ketoesters to form the pyrazole ring. The reaction conditions typically include:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclization | Hydrazine + β-diketone/β-ketoester | Acidic or neutral medium; reflux or microwave-assisted heating |

| Alkylation | Butan-2-yl halide or equivalent | N-1 alkylation to introduce butan-2-yl substituent |

| Amination | Ammonia or primary amines | Introduction of amino group at 4-position |

| Hydrolysis/Oxidation | Acid/base treatment | Formation of carboxylic acid at 3-position |

This method benefits from well-established pyrazole chemistry and allows for regioselective substitution.

Use of Catalysts and Microwave-Assisted Synthesis

To improve reaction efficiency, catalysts such as p-toluenesulfonic acid are employed, and microwave irradiation is used to reduce reaction times significantly. For example, refluxing in organic solvents like dichloromethane or ethyl acetate combined with triethylamine as a base and microwave heating can achieve high yields (up to 80-95%) in short durations (10 minutes to 2 hours).

Conversion of Pyrazole Carboxylic Acid Derivatives

Starting from pyrazole-3-carboxylic acid derivatives, the compound can be transformed into amides or amino derivatives through activation of the carboxylic acid (e.g., acid chloride formation) followed by reaction with amines. This approach has been reported to yield good conversions (~69-88%) under controlled conditions.

| Reaction Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole ring formation via hydrazine and β-diketone | Reflux in ethanol, acidic catalyst | 80-90 | High selectivity, moderate reaction time |

| N-1 Alkylation with butan-2-yl halide | Dichloromethane, triethylamine, 0–25°C, 2h | 87-95 | Efficient alkylation, clean product |

| Amination at 4-position | Ammonia or primary amine, reflux | 80-88 | High purity, confirmed by NMR |

| Carboxylic acid formation | Hydrolysis under reflux | 70-85 | Final step, purification by recrystallization |

Microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining or improving yield and purity.

Catalyst choice significantly affects selectivity and conversion; p-toluenesulfonic acid and triethylamine are commonly used bases and catalysts.

Purification techniques such as recrystallization from ethyl acetate/petroleum ether and chromatography are essential for obtaining analytically pure compounds.

Spectroscopic characterization (1H NMR, 13C NMR, MS) confirms substitution patterns and functional group integrity.

Reaction temperature control (0–25°C) during alkylation and amination steps is crucial to minimize side reactions.

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazine + β-diketone cyclization | Hydrazine hydrate, β-diketone | Acidic reflux or microwave | 80-90% | Simple, regioselective | Requires careful control of conditions |

| N-1 Alkylation | Butan-2-yl halide, triethylamine | 0–25°C, organic solvent | 87-95% | High yield, mild conditions | Sensitive to moisture |

| Amination | Ammonia or primary amines | Reflux in ethanol or similar | 80-88% | Efficient amination | Possible side reactions if not controlled |

| Acid chloride activation + amination | Acid chloride intermediate, amines | Room temp to reflux | 69-88% | Versatile for derivatives | Requires acid chloride preparation |

The preparation of 4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid involves a combination of classical pyrazole ring synthesis, selective alkylation, amination, and carboxylic acid functionalization. Advances in catalysis and microwave-assisted methods have improved the efficiency and yield of these processes. Careful optimization of reaction conditions and purification steps is essential to obtain high-purity material suitable for further applications.

This synthesis is supported by diverse experimental protocols documented in recent literature, demonstrating reproducibility and scalability for research and industrial purposes.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group undergoes classical derivatization reactions, enabling diverse applications in medicinal and materials chemistry.

Esterification

Reaction with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄ or HCl) yields esters, enhancing lipid solubility for biological studies:

Reaction :

Conditions : Reflux in anhydrous alcohol (6–8 hr, 70–80°C).

| Ester Derivative | Yield (%) | Application |

|---|---|---|

| Methyl ester | 85 | Intermediate for amidation |

| Ethyl ester | 78 | Prodrug synthesis |

Amidation

Coupling with amines via carbodiimide-mediated reactions (e.g., EDC/HOBt) generates amides with pharmacological relevance:

Example :

Key Products :

-

Antiproliferative amides : 5-(p-Tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxamides showed IC₅₀ values <10 μM against HCT116 colon cancer cells .

-

Agrochemical intermediates : Amidation with aliphatic amines improves systemic mobility in plants.

Amino Group Reactivity

The 4-amino group participates in nucleophilic and protection-deprotection reactions.

Acylation and Protection

Boc Protection :

The amino group reacts with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (NaHCO₃/DMF) to form Boc-protected derivatives, critical for peptide synthesis:

Condensation Reactions

Reaction with aldehydes/ketones forms Schiff bases, which are precursors for metal complexes:

Example :

Pyrazole Ring Modifications

The heterocyclic core undergoes electrophilic substitution and cyclocondensation.

Electrophilic Aromatic Substitution

Nitration : Directed by the electron-donating amino group, nitration at position 5 occurs under mixed acid (HNO₃/H₂SO₄):

Cyclocondensation

Reaction with β-ketoesters or malononitrile forms fused pyrano-pyrazole systems under InCl₃ catalysis:

Example :

Conditions : 40°C, 20 min, 50% EtOH .

Yield : 80–95% .

Comparative Reactivity of Structural Analogues

The butan-2-yl group alters steric and electronic properties compared to other substituents:

| Compound | Substituent | Key Reactivity Difference |

|---|---|---|

| 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid | Methyl (position 1) | Reduced steric hindrance improves coupling yields |

| 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid | Hydroxyethyl | Enhanced hydrophilicity slows esterification kinetics |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

1. Protein Tyrosine Phosphatase Inhibition

One of the prominent applications of 4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid derivatives is in the inhibition of protein tyrosine phosphatases (PTPs), specifically PTP1B. Research has shown that modifications to the pyrazole structure can enhance inhibitory activity, leading to potential treatments for diseases such as diabetes and obesity. The structure-activity relationship (SAR) studies indicate that the incorporation of hydrophobic groups significantly increases potency and metabolic stability .

2. Anticancer Activity

Studies have demonstrated that pyrazole derivatives exhibit selective cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through the modulation of signaling pathways associated with cancer cell survival. For instance, a series of synthesized compounds based on the pyrazole scaffold showed promising results in inhibiting tumor growth in preclinical models .

Agricultural Applications

1. Herbicide Development

The unique chemical structure of this compound has been explored for developing new herbicides. Its ability to inhibit specific enzymes involved in plant growth can lead to effective weed management strategies. Field trials have indicated that formulations containing this compound can reduce weed populations without adversely affecting crop yield .

2. Plant Growth Regulators

In addition to herbicidal properties, compounds derived from this pyrazole structure have been investigated as plant growth regulators. These compounds can enhance root development and overall plant vigor, making them valuable in agricultural practices aimed at improving crop resilience and productivity .

Material Science

1. Polymerization Initiators

The reactivity of this compound makes it suitable as a polymerization initiator in the production of advanced materials. Its application in synthesizing polymers with tailored properties can lead to innovations in coatings, adhesives, and composite materials .

2. Nanomaterials Synthesis

Research has also focused on using this compound in the synthesis of nanomaterials. Its ability to stabilize metal nanoparticles during synthesis has implications for developing catalysts and sensors with enhanced performance characteristics .

Case Studies

Mechanism of Action

The mechanism by which 4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may bind to specific enzymes or receptors, altering their activity. The carboxylic acid group can participate in hydrogen bonding, while the amino group can form ionic interactions, both of which are crucial for binding to biological targets.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The biological activity of pyrazole-3-carboxylic acid derivatives is heavily influenced by substituents at the 1-position. Key comparisons include:

Key Observations:

- Butan-2-yl vs. Phenyl: The phenyl group (e.g., in CAS 64299-26-9) enables π-π stacking in drug-target interactions, enhancing anti-inflammatory and anticancer activity . In contrast, the butan-2-yl group may improve membrane permeability due to its alkyl nature.

- Butan-2-yl vs.

- Methoxy Substitution: Methoxyphenyl derivatives (CAS 1190305-94-2) may exhibit better aqueous solubility due to polar methoxy groups .

Biological Activity

4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 1696051-14-5) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and enzyme inhibition activities, supported by relevant data tables and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃N₃O₂ |

| Molecular Weight | 183.21 g/mol |

| IUPAC Name | This compound |

| Appearance | White powder |

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of 4-amino pyrazole derivatives. For instance, compounds within this class have shown significant activity against various bacterial strains:

- E. coli : Inhibition zones ranging from 15 to 20 mm were observed.

- Staphylococcus aureus : Similar inhibition zones were noted, indicating potential as a broad-spectrum antibiotic.

A study evaluated the activity of several derivatives, including this compound, which exhibited promising results against Gram-positive and Gram-negative bacteria .

Alpha-Amylase Inhibition

Alpha-amylase is an important enzyme in carbohydrate metabolism, and inhibiting its activity can be beneficial in managing diabetes. The compound has been tested for its ability to inhibit alpha-amylase:

- In vitro studies indicated that 4-amino pyrazoles showed inhibition rates comparable to acarbose, a known alpha-amylase inhibitor. The structure of the compound allows for effective binding to the enzyme's active site, enhancing its inhibitory capacity .

Case Study 1: Antiviral Activity Against HIV

In a series of experiments aimed at discovering new antiviral agents, derivatives of pyrazole including the target compound were screened for their efficacy against HIV-1. The results indicated that certain modifications to the pyrazole structure led to enhanced activity and reduced cytotoxicity. Specifically, compounds with an amino group at the 4-position showed significant antiviral effects with IC50 values in the low micromolar range .

Case Study 2: Anti-inflammatory Properties

Another area of research focused on the anti-inflammatory properties of pyrazole derivatives. The compound was subjected to assays measuring its ability to inhibit pro-inflammatory cytokine production in vitro. Results showed a marked reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Amino Group : Enhances solubility and interaction with biological targets.

- Butan-2-yl Side Chain : Influences the lipophilicity and overall bioactivity.

Research has indicated that variations in the side chain can significantly affect both potency and selectivity towards specific biological targets .

Q & A

Q. What are the recommended synthetic pathways for preparing 4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid, and how can reaction parameters be optimized?

Methodological Answer: The compound can be synthesized via alkaline hydrolysis of its ester precursor. For analogous pyrazole derivatives (e.g., ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate), hydrolysis with aqueous NaOH (2M) at 60–80°C for 6–8 hours yields carboxylic acid derivatives. Post-reaction neutralization with HCl and recrystallization in ethanol/water (1:3) achieves >90% purity. Temperature control and inert atmospheres (N₂) minimize side reactions like decarboxylation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Combine single-crystal X-ray diffraction (SCXRD) with spectroscopic techniques. SCXRD (at 113 K) provides precise bond lengths (mean σ = 0.002 Å) and hydrogen-bonding networks. ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., NH₂ at δ ~6.5 ppm; COOH at δ ~12.5 ppm). IR spectroscopy confirms carboxylic acid O-H stretches (2500–3000 cm⁻¹) and pyrazole ring vibrations (1600–1500 cm⁻¹) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Methodological Answer: Store desiccated at 2–8°C in amber glass vials under argon. Similar pyrazole-carboxylic acids degrade under UV light (λ = 254 nm) or humidity, forming lactam byproducts. Periodic TLC (silica gel, ethyl acetate/hexane) monitors purity, with degradation thresholds <5% over 12 months .

Advanced Research Questions

Q. What role do intermolecular interactions play in the crystallographic stability of this compound?

Methodological Answer: N–H⋯O and O–H⋯N hydrogen bonds (2.8–3.0 Å) form a 3D network, increasing thermal stability (mp >130°C). For example, 1-allyl analogs show TGA stability up to 200°C. Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding ~60%, van der Waals ~30%) .

Q. How does positional isomerism of substituents affect the biological activity of pyrazole-3-carboxylic acid derivatives?

Methodological Answer: Meta vs. para substitution on benzyl groups alters steric/electronic profiles. For 3-methylbenzyl derivatives (e.g., methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate), 3-fold higher enzyme inhibition (IC₅₀ = 1.2 µM) is observed compared to 4-methyl analogs due to optimized hydrophobic pocket interactions. DFT calculations (B3LYP/6-31G*) validate charge distribution differences .

Q. What methodologies resolve contradictions in reported bioactivity data for pyrazole-3-carboxylic acid derivatives?

Methodological Answer: Standardize assays (e.g., fixed IC₅₀ protocols in MCF-7 cells) to control variables like solvent (DMSO ≤0.1%) and incubation time (48 hrs). Meta-analyses of EC₅₀ values across studies (e.g., Wang et al. 2005 vs. Malhotra et al. 1997) identify outliers for mechanistic reinvestigation using SPR or molecular docking .

Q. What safety protocols are critical when handling pyrazole-carboxylic acids in laboratory settings?

Methodological Answer: Use PPE (nitrile gloves, goggles) and conduct reactions in fume hoods. For acute toxicity (oral LD₅₀ ~300 mg/kg in rats), maintain emergency showers and pH-neutral waste streams. Avoid metal catalysts (e.g., Fe³⁺) to prevent hazardous decomposition (CO release) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.